molecular formula C15H20O2 B2748829 Cyclopropyl[4-(pentyloxy)phenyl]methanone CAS No. 929973-51-3

Cyclopropyl[4-(pentyloxy)phenyl]methanone

Cat. No.: B2748829
CAS No.: 929973-51-3
M. Wt: 232.323
InChI Key: RPFVGYMTPMYAQU-UHFFFAOYSA-N
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Description

Cyclopropyl[4-(pentyloxy)phenyl]methanone is a ketone derivative featuring a cyclopropyl group attached to a phenyl ring substituted with a pentyloxy chain at the para position. Its molecular formula is C₁₅H₂₀O₂, with a monoisotopic mass of 232.146 Da and an InChIKey of RPFVGYMTPMYAQU-UHFFFAOYSA-N .

Properties

IUPAC Name

cyclopropyl-(4-pentoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-2-3-4-11-17-14-9-7-13(8-10-14)15(16)12-5-6-12/h7-10,12H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFVGYMTPMYAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl[4-(pentyloxy)phenyl]methanone typically involves the reaction of cyclopropyl ketones with pentyloxy-substituted benzene derivatives. The reaction conditions often include the use of catalysts such as aluminum chloride and phosphorous trichloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl[4-(pentyloxy)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Cyclopropyl[4-(pentyloxy)phenyl]methanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclopropyl[4-(pentyloxy)phenyl]methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (Da) Key Substituent Bioactivity/Applications LogP (Estimated)
Cyclopropyl[4-(pentyloxy)phenyl]methanone C₁₅H₂₀O₂ 232.15 Pentyloxy Underexplored ~3.5
Cyclopropyl 4-methoxyphenyl ketone C₁₁H₁₂O₂ 176.21 Methoxy Synthetic intermediate ~2.1
Ciproxifan Hydrochloride C₁₆H₁₉ClN₂O₂ 306.79 Imidazole-propoxy H₃ receptor antagonist ~2.8
[1-(4-Chlorophenyl)cyclopropyl]piperazin-1-yl methanone C₁₄H₁₆ClN₂O 266.75 Chlorophenyl, piperazine Anticancer, antituberculosis ~1.9
Cyclopropyl(3,4-dimethoxyphenyl)methanone C₁₂H₁₄O₃ 206.24 3,4-Dimethoxy Synthetic accessibility ~1.7

Research Findings and Implications

  • Lipophilicity vs. Bioactivity : The pentyloxy group in the target compound increases logP (~3.5), favoring passive diffusion across biological membranes. However, analogs with polar groups (e.g., methoxy, imidazole) show better solubility and documented bioactivity .
  • Synthetic Challenges: The simplicity of this compound may facilitate synthesis, but its lack of functional groups limits derivatization compared to spirocyclic or halogenated analogs .
  • Therapeutic Potential: While the pentyloxy derivative remains unstudied, structurally related compounds with nitrogenous or halogenated substituents demonstrate that minor modifications can unlock significant pharmacological properties .

Biological Activity

Cyclopropyl[4-(pentyloxy)phenyl]methanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound, with the molecular formula C15H20O2C_{15}H_{20}O_{2} and a molecular weight of 232.32 g/mol, features a cyclopropyl group attached to a phenyl ring substituted with a pentyloxy group. This unique structure contributes to its biological activity, particularly in modulating receptor interactions.

1. Receptor Interaction and Signaling Pathways

Research has indicated that compounds with similar structures can act as selective agonists for GPR88, a G protein-coupled receptor implicated in various neurological processes. For instance, studies have shown that modifications in the alkoxy side chain significantly influence the potency and selectivity of these compounds towards GPR88. The lipophilicity of the side chain plays a crucial role in determining the compound's ability to penetrate biological membranes and interact with target receptors .

2. Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Alkoxy Group Variation : The length and branching of the alkoxy group affect potency. For example, compounds with branched alkyl groups demonstrated higher potency compared to their linear counterparts .
  • Cyclopropyl Influence : The presence of the cyclopropyl moiety may enhance binding affinity due to its unique three-membered ring structure, which can facilitate specific interactions with receptor sites .

Case Study 1: GPR88 Agonist Activity

A study conducted on a series of (4-alkoxyphenyl)glycinols demonstrated that this compound analogs exhibited significant GPR88 agonist activity. The most potent analogs were identified based on their EC50 values, revealing that structural modifications could lead to improved receptor activation without compromising safety profiles .

CompoundEC50 (nM)Lipophilicity (clogP)
This compound1954.64
2-Methylpentyl Analog1745.10
Linear Alkyl Analog2953.80

Case Study 2: Neuropharmacological Implications

Further investigations into the neuropharmacological effects of this compound revealed its potential in reducing alcohol self-administration in rodent models. This suggests that targeting GPR88 may provide therapeutic avenues for treating addiction disorders through modulation of reward pathways in the brain .

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